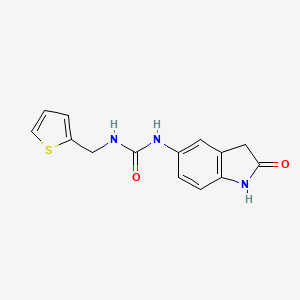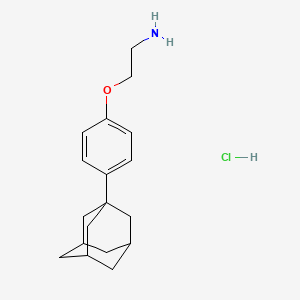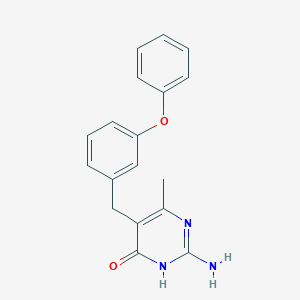
1-(2-Oxoindolin-5-yl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Oxoindolin-5-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound that has shown potential in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Efficient Synthesis Methods
A study by Yan, Lei, and Hu (2014) introduced a simple and efficient methodology for synthesizing urea and thiourea derivatives, including compounds related to "1-(2-Oxoindolin-5-yl)-3-(thiophen-2-ylmethyl)urea." This method combines 2-indolinone, aromatic aldehyde, and urea or thiourea in the presence of p-TsOH in EtOH, yielding the title compounds in good yields without the need for chromatography (Yan, Lei, & Hu, 2014).
Biological Activities and Applications
Antioxidant Properties
A study explored the antioxidant properties of novel asymmetric bis-isatin derivatives containing urea/thiourea moiety. The research indicated that these compounds, particularly those with a thiourea moiety, exhibited moderate antioxidant activity. This suggests potential applications in combating oxidative stress-related diseases (Yakan et al., 2021).
Antiepileptic Properties
Prakash and Raja (2011) designed and synthesized new derivatives of "1-(2-Oxoindolin-5-yl)-3-(thiophen-2-ylmethyl)urea" to explore their antiepileptic properties. Preliminary screenings revealed that certain compounds exhibited significant activity in models of epilepsy, suggesting a potential avenue for the development of new antiepileptic drugs (Prakash & Raja, 2011).
Antimicrobial Activity
Basavarajaiah and Mruthyunjayaswamy (2010) synthesized and evaluated the antimicrobial activities of derivatives, including "1-(2-Oxoindolin-5-yl)-3-(thiophen-2-ylmethyl)urea." Their study found that certain compounds displayed antimicrobial properties, highlighting the potential of these derivatives in developing new antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2010).
Propriétés
IUPAC Name |
1-(2-oxo-1,3-dihydroindol-5-yl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c18-13-7-9-6-10(3-4-12(9)17-13)16-14(19)15-8-11-2-1-5-20-11/h1-6H,7-8H2,(H,17,18)(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLCNTHZAFANDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)NCC3=CC=CS3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-((4-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2661823.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2661824.png)
![3-chloro-N-[(2,6-difluorophenyl)methyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2661825.png)


![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3,4-dihydro-2H-chromen-3-yl)methanone](/img/structure/B2661832.png)

![2-[3-[3-(2-Methoxyphenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2661834.png)
![3-chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B2661836.png)
![N-(4-morpholinophenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2661840.png)
![4-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride](/img/structure/B2661841.png)

![ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate](/img/structure/B2661845.png)
![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]azepane](/img/structure/B2661846.png)